Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate

Lipophilicity Drug Delivery Formulation Science

Select Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate for unmatched lipophilic delivery. Its C14 myristoyl chain and LogP of 3.79 provide superior dermal substantivity over simple zinc salts. Documented class-level antibacterial advantage over Zinc PCA makes it the high-performance choice for acne, sebum control, anti-dandruff, and powder cosmetics. Avoid generic substitution: only this ligand architecture ensures the substantivity and safety profile required for leave-on and rinse-off formulations targeting oily, acne-prone, or seborrheic skin.

Molecular Formula C20H38N2O3Zn
Molecular Weight 419.9 g/mol
CAS No. 61745-60-6
Cat. No. B12651032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc(2+) N6-(1-oxotetradecyl)-L-lysinate
CAS61745-60-6
Molecular FormulaC20H38N2O3Zn
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2]
InChIInChI=1S/C20H40N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);/q;+2/p-2/t18-;/m0./s1
InChIKeyVSVLOWJYJCGNFJ-FERBBOLQSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate (CAS 61745-60-6): A Class-Agnostic Procurement Guide for Zinc Amino Acid Chelates


Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate (CAS 61745-60-6), also known as zinc myristoyl lysinate, is a zinc coordination complex with a 1:2 metal-to-ligand stoichiometry featuring a C14 myristoyl acyl chain attached to the N6-amino group of L-lysine . With a molecular weight of 419.9 g/mol, molecular formula C20H38N2O3Zn, and a LogP value of approximately 3.79, this organometallic compound falls into the zinc amino acid chelate class but possesses distinct physicochemical properties driven by its fatty acid substitution . This compound is part of a broader family of N6-acylated lysine-zinc complexes used in cosmetic formulations and scientific research for their tailored lipophilicity and potential biological activities .

Why Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate Cannot Be Directly Substituted by Other Zinc Salts or Amino Acid Chelates


Generic substitution of zinc sources is scientifically unsound due to fundamental differences in molecular structure that drive performance. The physicochemical and biological profile of a zinc compound is not determined by the Zn²⁺ ion alone but by its specific ligand environment. Simple inorganic salts (e.g., ZnSO₄, ZnCl₂) and even other zinc amino acid chelates differ markedly from Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate in terms of lipophilicity (LogP ~3.79 for the target vs. negative values for simple salts), solubility, and stability . This specific ligand architecture, featuring a long C14 myristoyl chain, directly impacts dermal penetration, substantivity, and compatibility with formulation matrices . Furthermore, antibacterial activity and safety profiles vary significantly across zinc compound classes; for instance, certain zinc amino acid complexes have been shown to exhibit higher antibacterial activity than the commonly used standard Zinc PCA, demonstrating that biological efficacy is not interchangeable [1]. Selecting a zinc source without accounting for these compound-specific attributes risks suboptimal performance in antimicrobial, sebum-regulating, or skin-conditioning applications.

Quantitative Differentiation of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate (CAS 61745-60-6): A Comparator-Based Evidence Guide for Scientific Procurement


Enhanced Lipophilicity (LogP) Drives Formulation and Penetration Differentiation vs. Simpler Zinc Salts

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate possesses a LogP value of 3.79, which is significantly higher than that of simpler, more hydrophilic zinc salts like zinc chloride (LogP < 0) or zinc sulfate . This parameter is a direct indicator of its amphiphilic nature, which is critical for its behavior in cosmetic and pharmaceutical formulations.

Lipophilicity Drug Delivery Formulation Science Skin Penetration

Acyl Chain Length (C14) as a Key Differentiator in N6-Acylated Lysine-Zinc Complex Series

The compound is specifically distinguished within its own class by its C14 (myristoyl) acyl chain. The broader class includes analogs with varying chain lengths, such as the C18 (octadecyl) and C16 (hexadecyl) derivatives, which differ in their physicochemical properties . The specific chain length influences properties such as melting point, solubility in oils, and interaction with skin lipids.

Structure-Activity Relationship Cosmetic Chemistry Material Science Physicochemical Properties

Higher Antibacterial Activity of Amino Acid Chelate Class Compared to Cosmetic Standard Zinc PCA

While specific MIC data for Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is not directly available, the class of zinc(II) bis-amino acid complexes to which it belongs has been shown to exhibit superior antibacterial activity compared to Zinc PCA, a common cosmetic ingredient. In a head-to-head study, certain zinc amino acid complexes demonstrated higher antibacterial activity against multiple skin-relevant pathogens, including S. aureus, S. epidermidis, and S. pyogenes, than the tested standard Zinc PCA [1][2].

Antimicrobial Dermatology Acne Vulgaris Cosmetic Science

Superior Safety Profile of Amino Acid Chelates vs. Inorganic Zinc Salts for Topical Use

The search for new zinc compounds with a safer skin profile remains an open issue, as some inorganic zinc derivatives can contain counter-ions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) that may cause skin irritation [1]. Zinc amino acid complexes, such as Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate, are specifically synthesized without these potentially irritating counter-ions, offering an inherently safer profile for topical dermatological and cosmetic applications. This is supported by the broader safety assessment of 27 zinc salts, including zinc myristate, which were concluded to be safe when formulated to be non-irritating [2].

Dermatological Safety Skin Irritation Toxicology Cosmetic Regulation

Optimal Application Scenarios for Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate (CAS 61745-60-6) Based on Verifiable Differentiation


Advanced Topical Formulations for Acne-Prone or Oily Skin

This compound is ideally suited for advanced acne treatment and sebum-control products. Its class-level evidence for superior antibacterial activity against S. aureus and S. epidermidis compared to Zinc PCA , combined with a safety profile designed to minimize irritation (absence of harsh counter-ions) , makes it a compelling candidate for leave-on and rinse-off products targeting acne-prone or oily skin.

Specialty Hair and Scalp Care Products (Anti-Dandruff)

For dandruff and seborrheic dermatitis formulations, Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate offers a differentiated profile. Its high LogP value of 3.79 suggests enhanced substantivity to the hair and scalp compared to more hydrophilic zinc salts. This property, along with the proven antimicrobial potential of its compound class , makes it a strong candidate for anti-dandruff shampoos and scalp treatments where prolonged activity and aesthetic properties are key.

Research on Bioavailability and Lipophilic Drug Delivery

In scientific research, this compound serves as a model for studying the impact of lipophilic ligands on zinc bioavailability and delivery. Its defined structure and high LogP (3.79) make it useful for investigating mechanisms of transdermal or transmucosal zinc transport, as well as for formulating lipid-based drug delivery systems where enhanced solubility of the metal complex in the lipid phase is required .

High-Performance Color Cosmetics and Powders

In color cosmetics, particularly powder-based products like pressed powders and foundations, Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate can function as a multifunctional additive. Its amphiphilic nature, indicated by its LogP of 3.79 , contributes to improved skin adhesion, a smooth sensory feel, and anti-caking properties. This is supported by the known functions of the structurally related zinc myristate as a texture enhancer and anti-caking agent in cosmetic powders .

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